molecular formula C18H18N2O5S B2517992 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide CAS No. 1448131-24-5

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide

Cat. No.: B2517992
CAS No.: 1448131-24-5
M. Wt: 374.41
InChI Key: QETKQLJLDPYWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d][1,3]dioxol moiety, a hydroxyethyl group, and a methylthio-substituted phenyl ring, all connected through an oxalamide linkage. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through the cyclization of 1,3-dihydroxybenzene derivatives under acidic conditions. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, while the methylthio-substituted phenyl ring can be synthesized through a thiolation reaction of the corresponding phenol.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:
  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Production of alcohols or amines.

  • Substitution: : Introduction of various functional groups, leading to the formation of derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and potential applications. Similar compounds include:

  • N-Benzo[d][1,3]dioxol-5-yl-acetamide: : A related compound with a similar benzo[d][1,3]dioxol moiety.

  • N-Benzo[d][1,3]dioxol-5-yl-thioacetamide: : Another related compound with a thioacetamide group.

  • 3-Amino-3-benzo[d][1,3]dioxol-5-yl-propionic acid: : A compound with an amino group and a propionic acid moiety.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-26-13-5-2-11(3-6-13)14(21)9-19-17(22)18(23)20-12-4-7-15-16(8-12)25-10-24-15/h2-8,14,21H,9-10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETKQLJLDPYWHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.